![molecular formula C13H17NO4S B2540881 2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 747411-08-1](/img/structure/B2540881.png)
2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C13H17NO4S and a molecular weight of 283.34 .
Molecular Structure Analysis
The molecular structure of “2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is defined by its molecular formula, C13H17NO4S . The molecule consists of a benzoic acid group attached to a sulfonyl group, which is further connected to a 2-methylpiperidin-1-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid” are characterized by its molecular formula C13H17NO4S and molecular weight 283.34 . Further details such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Anti-Inflammatory Agents
MSBA derivatives have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them attractive candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .
Anticancer Research
Researchers have investigated MSBA analogs for their potential in cancer therapy. By targeting specific cellular pathways, these compounds may inhibit tumor growth or sensitize cancer cells to chemotherapy .
Organocatalysis
MSBA derivatives have been employed as organocatalysts in chemical reactions. Their unique reactivity and stability make them valuable tools for synthetic chemistry .
Materials Science
In materials science, MSBA-based polymers and materials have been investigated. Their solubility, thermal stability, and electronic properties contribute to potential applications in sensors, coatings, and optoelectronic devices.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-6-4-5-9-14(10)19(17,18)12-8-3-2-7-11(12)13(15)16/h2-3,7-8,10H,4-6,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNLOMPHYCOESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2540799.png)
![4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540800.png)

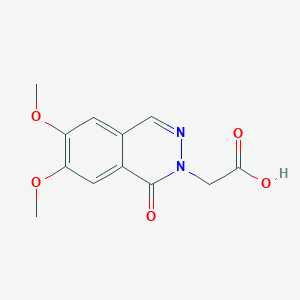


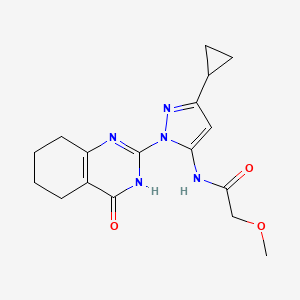
![1-{5-[1-(Aminomethyl)cyclopentyl]thiophen-2-yl}ethan-1-ol](/img/structure/B2540813.png)
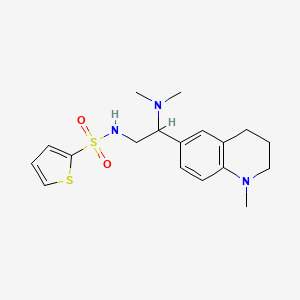
![2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2540816.png)

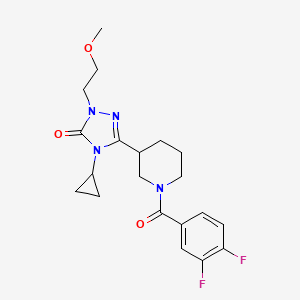
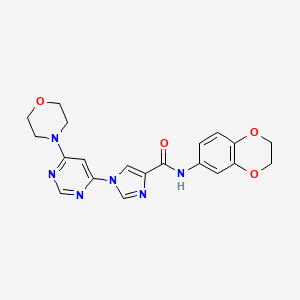
![2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2540820.png)